molecular formula C5H6N2O2 B2785671 3-Methylisoxazole-4-carboxamide CAS No. 1314959-75-5

3-Methylisoxazole-4-carboxamide

Cat. No.: B2785671
CAS No.: 1314959-75-5
M. Wt: 126.115
InChI Key: AVSLCGYMISJJBT-UHFFFAOYSA-N
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Description

3-Methylisoxazole-4-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Isoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some isoxazole-based amides were synthesized and evaluated for in vivo anti-inflammatory, ulcerogenic, and antimicrobial activity .

Cellular Effects

Isoxazole derivatives have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .

Temporal Effects in Laboratory Settings

Over 65% yields were obtained for each of the (E)-3,5-dimethyl-4-(R-phenyldiazenyl)isoxazole derivatives and were recrystallized by the ethanol–water solution of varying compositions .

Dosage Effects in Animal Models

Some isoxazole-based amides were identified as potent anti-inflammatory agents in carrageenan-induced albino rat paw edema assay .

Metabolic Pathways

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Transport and Distribution

Small size of drug molecules assists in enhancing possibility of rapid diffusion through cell membranes .

Subcellular Localization

The knowledge of the subcellular location of a protein provides valuable information about its functionalities, the functioning of the cell, and its possible interactions with other proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisoxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction can be catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via platinum-carbene intermediates .

Industrial Production Methods

Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods focus on eco-friendly and efficient synthesis strategies .

Chemical Reactions Analysis

Types of Reactions

3-Methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Methylisoxazole-4-carboxamide has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylisoxazole-4-carboxamide
  • 3-Methylisoxazole-5-carboxamide
  • 4-Methylisoxazole-3-carboxamide

Uniqueness

3-Methylisoxazole-4-carboxamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

3-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-4(5(6)8)2-9-7-3/h2H,1H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSLCGYMISJJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314959-75-5
Record name 3-methylisoxazole-4-carboxamide
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